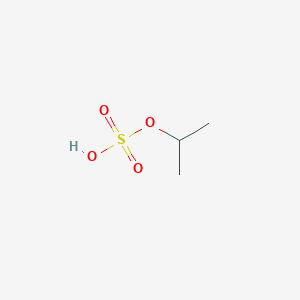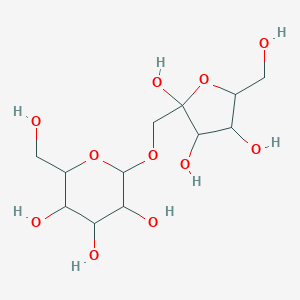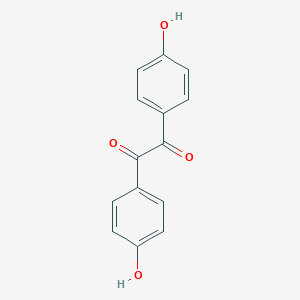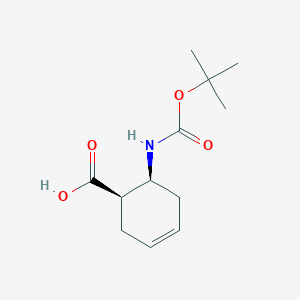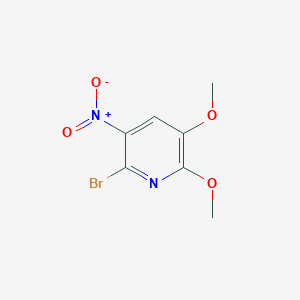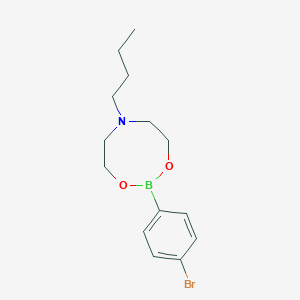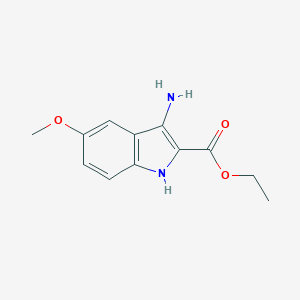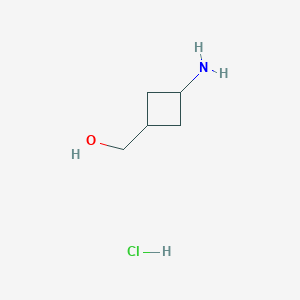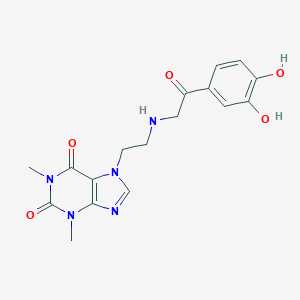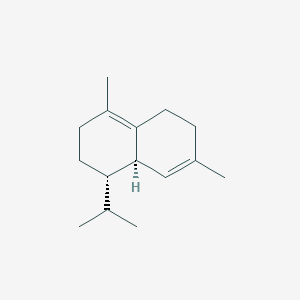![molecular formula C14H20N2O4 B037232 2-[2-(Boc-amino)ethoxy]benzamide CAS No. 1256633-35-8](/img/structure/B37232.png)
2-[2-(Boc-amino)ethoxy]benzamide
Übersicht
Beschreibung
“2-[2-(Boc-amino)ethoxy]benzamide” is a research chemical with the CAS number 1256633-35-8 . It is also known as "tert-butyl N-[2-(2-carbamoylphenoxy)ethyl]carbamate" .
Molecular Structure Analysis
The molecular formula of “2-[2-(Boc-amino)ethoxy]benzamide” is C14H20N2O4 . The exact mass is 280.142303 . The structure includes a benzamide group, an ethoxy group, and a Boc-amino group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 280.320 . It has a density of 1.2±0.1 g/cm3 . The boiling point is 464.4±30.0 °C at 760 mmHg . The flash point is 234.6±24.6 °C . The LogP value is 1.77 , indicating its lipophilicity.Eigenschaften
IUPAC Name |
tert-butyl N-[2-(2-carbamoylphenoxy)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(18)16-8-9-19-11-7-5-4-6-10(11)12(15)17/h4-7H,8-9H2,1-3H3,(H2,15,17)(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWADEOZUDGOAAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC=CC=C1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Boc-amino)ethoxy]benzamide | |
CAS RN |
1256633-35-8 | |
| Record name | Carbamic acid, N-[2-[2-(aminocarbonyl)phenoxy]ethyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256633-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromooxazolo[4,5-b]pyridine](/img/structure/B37191.png)

![6-Methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B37200.png)
